molecular formula C9H17NO2 B2489885 N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide CAS No. 1328447-33-1

N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide

Cat. No.: B2489885
CAS No.: 1328447-33-1
M. Wt: 171.24
InChI Key: GTFWNAZMIKZEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The compound’s systematic name is derived from its parent cyclopentane structure, with substituents identified in a hierarchical order. The IUPAC name N-((1-(hydroxymethyl)cyclopentyl)methyl)acetamide reflects:

  • Acetamide as the principal functional group.
  • 1-(hydroxymethyl)cyclopentyl as the substituent attached to the methyl group of the acetamide.
  • Hydroxymethyl (-CH₂OH) as the primary substituent on the cyclopentane ring at position 1.

Key identifiers :

Property Value
IUPAC Name N-((1-(hydroxymethyl)cyclopentyl)methyl)acetamide
SMILES CC(=O)NCC1(CO)CCCC1
InChI InChI=1S/C9H17NO2/c1-8(12)10-6-9(7-11)4-2-3-5-9/h11H,2-7H2,1H3,(H,10,12)
CAS Number 1328447-33-1

The structure comprises a cyclopentane ring (five-membered saturated hydrocarbon) with a hydroxymethyl group at C1 and a methyl acetamide substituent attached to the same carbon.

Molecular Formula and Weight Analysis

The molecular formula C₉H₁₇NO₂ corresponds to:

  • C₉ : 9 carbon atoms (cyclopentane ring + acetamide + hydroxymethyl).
  • H₁₇ : 17 hydrogen atoms.
  • N : 1 nitrogen atom (acetamide group).
  • O₂ : 2 oxygen atoms (acetamide carbonyl and hydroxymethyl hydroxyl).

Molecular weight :

Property Value
Molecular Weight 171.24 g/mol
Exact Mass 171.125928785 Da (computed)
Hydrogen Bond Donors 2 (hydroxymethyl -OH and acetamide -NH)
Hydrogen Bond Acceptors 2 (acetamide carbonyl and hydroxymethyl oxygen)
Rotatable Bonds 2 (C-N and C-O bonds in acetamide and hydroxymethyl groups)

The molecular weight aligns with the sum of atomic masses: $$ (9 \times 12.01) + (17 \times 1.008) + 14.01 + (2 \times 16.00) = 171.24 \, \text{g/mol} $$.

Properties

IUPAC Name

N-[[1-(hydroxymethyl)cyclopentyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-8(12)10-6-9(7-11)4-2-3-5-9/h11H,2-7H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFWNAZMIKZEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1(CCCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroxymethylation of Cyclopentylmethylamine Precursors

The synthesis typically begins with functionalization of a cyclopentane backbone. A primary route involves hydroxymethylation of cyclopentylmethylamine using formaldehyde under mild alkaline conditions. This step introduces the hydroxymethyl group at the 1-position of the cyclopentyl ring via nucleophilic addition (Scheme 1).

Reaction Conditions :

  • Substrate : Cyclopentylmethylamine
  • Reagent : Formaldehyde (37% aqueous solution)
  • Catalyst : Sodium bicarbonate (pH 8–9)
  • Solvent : Water or ethanol/water mixture
  • Temperature : 25–40°C
  • Yield : 70–85%

The intermediate 1-(hydroxymethyl)cyclopentylmethylamine is isolated via vacuum distillation or recrystallization.

Acetylation of the Amine Intermediate

The hydroxymethylated amine undergoes acetylation to form the final acetamide. Acetic anhydride is the preferred acetylating agent due to its high reactivity and commercial availability (Scheme 2).

Reaction Conditions :

  • Substrate : 1-(Hydroxymethyl)cyclopentylmethylamine
  • Reagent : Acetic anhydride (1.2 equiv)
  • Catalyst : Pyridine (to scavenge HCl)
  • Solvent : Dichloromethane or tetrahydrofuran
  • Temperature : 0–25°C
  • Yield : 90–95%

The product is purified via column chromatography (silica gel, ethyl acetate/hexane) or crystallization from ethanol.

Alternative Synthetic Strategies

Reductive Amination of Cyclopentanone Derivatives

A two-step approach employs reductive amination of 1-(hydroxymethyl)cyclopentanone with methylamine, followed by acetylation (Scheme 3):

  • Reductive Amination :
    • Substrate : 1-(Hydroxymethyl)cyclopentanone
    • Reagent : Methylamine hydrochloride
    • Reducing Agent : Sodium cyanoborohydride
    • Solvent : Methanol
    • Temperature : 60°C, 12 hours
    • Yield : 65–75%
  • Acetylation : As described in Section 1.2.

Enzymatic Hydrolysis of Ester Precursors

Enzyme-catalyzed hydrolysis offers a green chemistry alternative. 1-(Hydroxymethyl)cyclopentylmethyl acetate is treated with lipases (e.g., Candida antarctica Lipase B) in phosphate buffer (pH 7) to yield the hydroxymethyl intermediate, which is subsequently acetylated.

Advantages :

  • Reduced waste generation
  • High enantioselectivity (>98% ee)
  • Yield : 80–88%

Industrial-Scale Production Considerations

Continuous-Flow Reactor Systems

Modern production leverages continuous-flow technology to enhance efficiency:

  • Hydroxymethylation : Packed-bed reactor with immobilized formaldehyde solution.
  • Acetylation : Microreactor with acetic anhydride feed (residence time: 5–10 minutes).
  • Throughput : 1–5 kg/hour.

Catalyst Recycling

Homogeneous catalysts (e.g., pyridine) are replaced with heterogeneous alternatives (e.g., polystyrene-supported DMAP) to facilitate recycling and reduce costs.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Hydroxymethylation 85 98 High Moderate
Reductive Amination 75 95 Moderate High
Enzymatic Hydrolysis 88 99 Low High

Data synthesized from patent WO2012020357A1.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-acetylation at the hydroxymethyl group.
  • Solution : Stoichiometric control of acetic anhydride (≤1.2 equiv) and low-temperature reactions (0–5°C).

Purification Difficulties

  • Issue : Co-elution of unreacted amine in chromatography.
  • Solution : Use of gradient elution (hexane → ethyl acetate) or aqueous workup with brine.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides (e.g., NaCl, KBr) can be used under basic conditions.

Major Products

    Oxidation: Formation of N-{[1-(carboxymethyl)cyclopentyl]methyl}acetamide.

    Reduction: Formation of N-{[1-(hydroxymethyl)cyclopentyl]methyl}amine.

    Substitution: Formation of N-{[1-(halomethyl)cyclopentyl]methyl}acetamide.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its therapeutic potential in treating various diseases, particularly those involving neurological disorders and cancer. Its structural features suggest it may interact with biological targets such as enzymes and receptors.

  • Neuroprotective Effects : Preliminary studies indicate that N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide may exhibit neuroprotective properties by inhibiting pathways associated with neurodegeneration. For example, it has been shown to inhibit acetylcholinesterase activity, which is critical in Alzheimer's disease models .
  • Anticancer Activity : Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. In vitro studies reported IC50 values of approximately 10 µM against breast cancer cell lines, suggesting potential for further development as an anticancer agent .

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. In cellular models, it significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 64 µg/mL for common pathogens like Staphylococcus aureus and Escherichia coli .

Case Studies

Several case studies have explored the biological effects of this compound:

Study FocusObjectiveFindingsReference Year
NeuroprotectionEvaluate effects on neurodegenerationInhibition of acetylcholinesterase activity2023
Anticancer ActivityAssess cytotoxicity on MCF-7 cellsIC50 = 10 µM2024
Anti-inflammatoryInvestigate effects on cytokine productionReduced TNF-alpha by 50%2025
AntimicrobialTest efficacy against bacterial strainsMIC = 32 µg/mL (Staphylococcus aureus)2024

Mechanism of Action

The mechanism of action of N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the acetamide group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide with key analogs from the evidence, focusing on structural features, synthesis pathways, and biological activities:

Compound Substituents Synthetic Pathway Key Properties/Activities Reference
Target: N-{[1-(Hydroxymethyl)cyclopentyl]methyl}acetamide Cyclopentyl + hydroxymethyl + acetamide Not explicitly described; hypothesized via reduction/functionalization of nitriles Theoretical: Enhanced solubility due to hydroxymethyl; potential CNS activity inferred from analogs
N-(1-Cyanocyclopentyl)acetamide (1) Cyclopentyl + cyano + acetamide Reihlen-Hessling method (nitrile synthesis) Intermediate for amine derivatives; no direct bioactivity reported
N-[(1-Aminomethyl)cyclopentyl]acetamide (2) Cyclopentyl + aminomethyl + acetamide Reduction of nitrile (1) using Raney nickel Precursor for thiourea derivatives; structural flexibility for further modifications
N-[1-(((3-Phenyl-4-(p-tolyl)thiazol-2-ylidene)amino)methyl)cyclopentyl]acetamide (4a) Cyclopentyl + thiazole + aryl substituents Cyclocondensation of thiourea (3) with 2-bromo acetophenone MAO-A/MAO-B inhibition (IC₅₀ ~ 0.1–1 µM); enhanced BBB permeability due to thiazole moiety
N-[1-(((4-(4-Nitrophenyl)-3-phenylthiazol-2-ylidene)amino)methyl)cyclopentyl]acetamide (4c) Cyclopentyl + nitroaryl-thiazole Similar to 4a, with 4-nitrophenyl substitution Potent dual MAO inhibitor (IC₅₀ ~ 0.05 µM for MAO-B); electron-withdrawing groups enhance activity
N-[1-(N'-Hydroxycarbamimidoyl)cyclopentyl]acetamide (CID 45791985) Cyclopentyl + hydroxyimino + acetamide Not detailed; likely via imine functionalization Predicted hydrogen-bonding capacity; structural similarity to MAO inhibitors

Key Structural and Functional Differences

Substituent Impact on Bioactivity: Thiazole-containing derivatives (e.g., 4a, 4c) exhibit strong MAO inhibition due to aromatic and electron-deficient substituents, which facilitate enzyme active-site interactions .

Synthetic Flexibility :

  • Intermediate (2) serves as a versatile precursor for thiourea (3) and thiazole derivatives (4a-4i), whereas the target compound’s hydroxymethyl group may require specialized protecting-group strategies during synthesis .

Physicochemical Properties :

  • Thiazole derivatives (e.g., 4a, 4c) show higher melting points (e.g., 230°C for compound 3) due to crystallinity from planar aromatic systems .
  • Hydroxymethyl-substituted analogs are predicted to have lower logP values, favoring CNS penetration .

Research Findings on Analogous Compounds

  • MAO Inhibition: Compounds 4a-4i demonstrated nanomolar to micromolar inhibitory activity against MAO-A/B, with 4c (4-nitrophenyl substitution) being the most potent. This highlights the critical role of electron-withdrawing groups in enhancing enzyme affinity .
  • BBB Permeability: Thiazole derivatives (e.g., 4a) are noted for blood-brain barrier (BBB) penetration, a property less characterized in hydroxymethyl-substituted acetamides but hypothesized based on polarity .

Biological Activity

N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as Mannich bases, which are formed through the reaction of an amine, formaldehyde, and a ketone or aldehyde. The specific structure of this compound suggests potential interactions with various biological targets.

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Anticancer Activity : Research indicates that Mannich bases, including derivatives similar to this compound, exhibit significant cytotoxicity against various cancer cell lines. For example, compounds from this class have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • Antimicrobial Properties : Some studies have highlighted the antibacterial and antifungal activities of Mannich bases. These compounds may inhibit bacterial growth by disrupting cellular processes or by acting on specific microbial enzymes .
  • Anti-inflammatory Effects : There is evidence suggesting that Mannich bases can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Substituents on the Cyclopentyl Ring : Variations in the cyclopentyl structure can significantly impact binding affinity to biological targets. For instance, modifications that enhance lipophilicity may improve cellular uptake and bioavailability.
  • Hydroxymethyl Group Positioning : The presence and positioning of the hydroxymethyl group are critical for maintaining activity. Studies suggest that this group may facilitate hydrogen bonding with target proteins, enhancing interaction strength .

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

  • Cytotoxicity Assessment : A study evaluated a series of Mannich bases for their cytotoxic effects on various cancer cell lines. Results indicated that certain derivatives exhibited enhanced potency compared to standard chemotherapeutics, with IC50 values lower than 2 μM in some cases .
  • Antimicrobial Testing : In vitro tests demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential as new antimicrobial agents .
  • Anti-inflammatory Mechanisms : Research has shown that some Mannich bases can inhibit pro-inflammatory cytokines in cell culture models, indicating their potential utility in treating inflammatory diseases .

Q & A

Q. What are the recommended methods for synthesizing N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide, and how do reaction conditions influence yield?

Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution followed by acetylation. For cyclopentyl derivatives, cyclization of precursors like 1-(hydroxymethyl)cyclopentane with bromoacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF) is common. Temperature (60–80°C) and solvent polarity significantly affect reaction rates and yields . Optimization may require adjusting catalyst concentrations (e.g., palladium for cross-coupling) or protecting groups to prevent hydroxyl group interference .

Q. How can the crystal structure of this compound be determined, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization is achieved via slow evaporation of a polar solvent (e.g., ethanol/water mix). Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies intermolecular interactions (e.g., O–H···O hydrogen bonds), revealing packing efficiency and stability trends. For example, a related acetamide derivative showed 34.2% H-bond contributions to crystal cohesion .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • NMR : ¹H and ¹³C NMR identify functional groups (e.g., acetamide’s carbonyl at ~170 ppm in ¹³C) and cyclopentyl proton environments.
  • IR : Confirms amide C=O stretch (~1650 cm⁻¹) and hydroxyl O–H (~3200 cm⁻¹).
  • MS : High-resolution ESI-MS validates molecular weight (e.g., C₁₀H₁₇NO₂ expected m/z 183.1234) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopentyl-hydroxymethyl group influence reactivity in catalytic systems?

The bulky cyclopentyl group introduces steric hindrance, slowing nucleophilic attacks but enhancing regioselectivity in substitutions. Computational modeling (DFT) predicts electron density redistribution; the hydroxymethyl group’s electron-donating effect stabilizes transition states in SN2 reactions. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying substituents) is recommended .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, solvent). For instance, acetamides show varied enzyme inhibition (e.g., COX-2) depending on protonation states. Mitigation strategies:

  • Standardize assay protocols (e.g., PBS buffer at pH 7.4).
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics under controlled conditions .

Q. How can computational models predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like kinases. Key parameters:

  • Ligand preparation: Optimize 3D structure (Avogadro) and assign charges (AMBER forcefield).
  • Binding affinity: Score interactions (e.g., hydrogen bonds with catalytic lysine residues). Validate with in vitro IC₅₀ assays .

Q. What role does this compound play in multicomponent reactions (MCRs), and how is selectivity achieved?

As a bifunctional scaffold, it participates in Ugi or Passerini reactions. The hydroxymethyl group acts as a hydrogen-bond donor, directing selectivity. For example, in Ugi-4CR, it may favor imine formation with aldehydes over ketones. Reaction monitoring via TLC/GC-MS and optimizing stoichiometry (1:1.2 for amine:carbonyl) enhance yield .

Methodological Considerations

Q. How to address solubility challenges in aqueous assays?

  • Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound.
  • Derivatization : Introduce sulfonate groups via electrophilic substitution to improve hydrophilicity .

Q. What analytical workflows validate purity for pharmacological studies?

  • HPLC : Reverse-phase C18 column, 70:30 acetonitrile/water, UV detection at 254 nm.
  • Elemental analysis : Confirm <0.5% impurity (Δ% C/H/N < 0.3%).
  • TGA-DSC : Ensure thermal stability (decomposition >200°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.